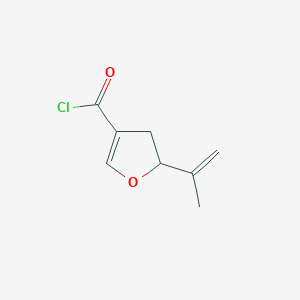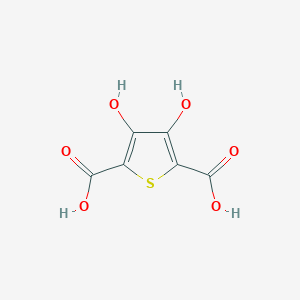
3,4-Dihydroxythiophene-2,5-dicarboxylic acid
概要
説明
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: is an organic compound with the molecular formula C6H4O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its two hydroxyl groups at positions 3 and 4, and two carboxylic acid groups at positions 2 and 5 on the thiophene ring. These functional groups make it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxythiophene-2,5-dicarboxylic acid can be synthesized through the oxidation of thiophene derivatives. One common method involves the oxidation of thiophene-2,5-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the thiophene ring to introduce the hydroxyl groups at positions 3 and 4.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and other electrophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Ethers, esters.
科学的研究の応用
Chemistry: 3,4-Dihydroxythiophene-2,5-dicarboxylic acid is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of pharmaceuticals and agrochemicals .
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of hydroxyl and carboxylic acid groups makes it a suitable candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of functional polymers and coatings. Its ability to form stable complexes with metals makes it valuable in materials science .
作用機序
The mechanism of action of 3,4-dihydroxythiophene-2,5-dicarboxylic acid and its derivatives involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
3,4-Dimethoxythiophene-2,5-dicarboxylic acid: Similar structure but with methoxy groups instead of hydroxyl groups.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester: An ester derivative with ethyl groups replacing the hydrogen atoms of the carboxylic acids.
Uniqueness: this compound is unique due to its combination of hydroxyl and carboxylic acid groups, which provide a balance of hydrophilic and reactive sites. This makes it particularly versatile in chemical synthesis and applications compared to its analogs .
特性
IUPAC Name |
3,4-dihydroxythiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6S/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSEUFVWQCHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311537 | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-58-7 | |
| Record name | NSC243798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


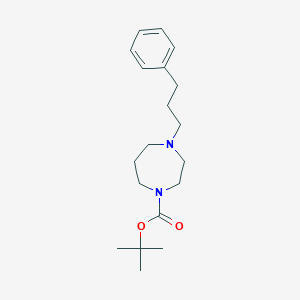
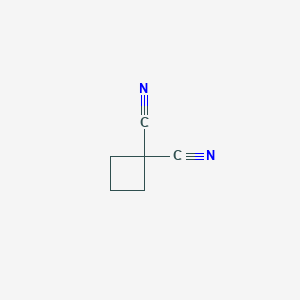


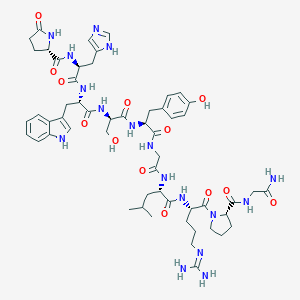



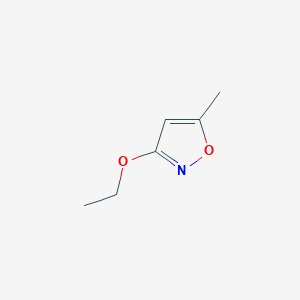
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
